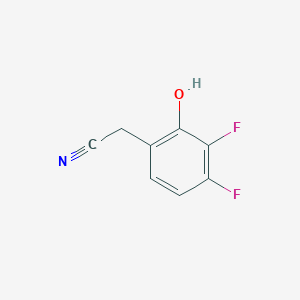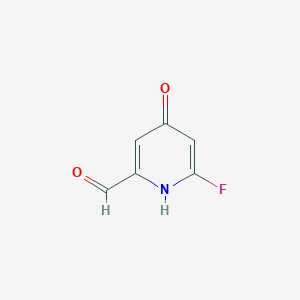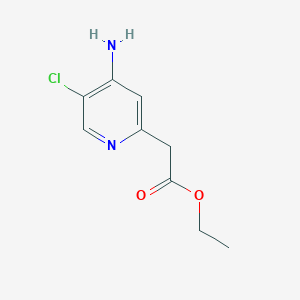
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile is a compound that features a trifluoromethyl group attached to an isonicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as CF3SO2Na under mild conditions to achieve the desired trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. These methods would need to ensure high yield and purity while maintaining cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by reagents like CF3SO2Na.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethyl-substituted 2H-furan-amines: These compounds also feature the trifluoromethyl group and are used in various synthetic applications.
Uniqueness
2-(2-Aminoethyl)-6-(trifluoromethyl)isonicotinonitrile is unique due to its specific combination of the trifluoromethyl group with the isonicotinonitrile core.
Propiedades
Fórmula molecular |
C9H8F3N3 |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-4-6(5-14)3-7(15-8)1-2-13/h3-4H,1-2,13H2 |
Clave InChI |
YSRYGUWLUACEET-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCN)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)

